Quantitative Physicochemical Differentiation of 2,6-Dimethyl-1,4-oxathiane from its 2,3-Dimethyl Positional Isomer and Parent Scaffold
2,6-Dimethyl-1,4-oxathiane exhibits distinct physicochemical properties compared to its 2,3-dimethyl positional isomer and the unsubstituted 1,4-oxathiane. The 2,6-dimethyl substitution pattern results in a predicted boiling point of 186 °C at 760 mmHg , a calculated density of 0.965 g/cm³ , and a predicted LogP value of 1.4 [1]. In contrast, the unsubstituted 1,4-oxathiane has a significantly lower boiling point and different lipophilicity. The 2,3-dimethyl isomer, while sharing the same molecular formula, differs in its predicted LogP (2.6) , reflecting altered hydrophobic interactions.
| Evidence Dimension | Boiling Point (Predicted) at 760 mmHg |
|---|---|
| Target Compound Data | 186 °C |
| Comparator Or Baseline | 1,4-Oxathiane (unsubstituted): ~147 °C (estimated) |
| Quantified Difference | ~+39 °C higher |
| Conditions | Predicted value using Advanced Chemistry Development (ACD/Labs) Software |
Why This Matters
These properties directly impact purification methods, storage conditions, and formulation behavior, making 2,6-dimethyl-1,4-oxathiane unsuitable as a direct drop-in replacement for its isomers or parent compound.
- [1] Molaid.com. 2,6-二甲基-1,4-氧硫杂环己烷. 计算性质. View Source
